molecular formula C17H21N5O2S B2543411 N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899969-38-1

N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Katalognummer: B2543411
CAS-Nummer: 899969-38-1
Molekulargewicht: 359.45
InChI-Schlüssel: WMIRTJRHEVREEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (CAS: 899969-38-1) is a structurally complex molecule with the molecular formula C17H21N5O2S and a molecular weight of 359.45 g/mol . Its core structure comprises a thieno[3,4-c]pyrazole scaffold substituted with a phenyl group and an ethanediamide linker modified with a dimethylaminoethyl moiety.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-21(2)9-8-18-16(23)17(24)19-15-13-10-25-11-14(13)20-22(15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIRTJRHEVREEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyrazole in the presence of a palladium catalyst.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the thienopyrazole derivative with 2-(dimethylamino)ethyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrazole derivatives.

    Substitution: Substituted thienopyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may exhibit biological activity against various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Wirkmechanismus

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other ethanediamide derivatives and thienopyrazole-containing analogs. Below is a comparative analysis based on molecular features and available data:

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (Target) C17H21N5O2S 359.45 Dimethylaminoethyl, thieno[3,4-c]pyrazol-3-yl, phenyl
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (BG16205) C14H18N4O2 274.32 Hydroxyethyl, triazole-4-carboxamide, propyl, phenyl
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide C21H20N4O2S 392.48* Phenylethyl, thieno[3,4-c]pyrazol-3-yl, phenyl (additional phenyl on ethyl)

Note: Molecular weight for the third compound is calculated from the formula C21H20N4O2S due to absence in source material .

Key Observations:

Core Heterocycle: The target compound and the analog from share the thieno[3,4-c]pyrazole core, which is absent in BG16205 (triazole-based).

Substituent Variations: The dimethylaminoethyl group in the target compound introduces a tertiary amine, likely improving solubility in polar solvents compared to the phenylethyl group in the analog, which increases lipophilicity . BG16205’s hydroxyethyl substituent offers intermediate polarity, balancing solubility and membrane permeability .

Molecular Weight and Complexity :

  • The target compound (359.45 g/mol) is lighter than the analog (392.48 g/mol) due to fewer carbon atoms and a simpler substituent profile. Lower molecular weight may favor better pharmacokinetic properties, though empirical data is lacking .
Hypothesized Pharmacological Implications
  • Thienopyrazole Derivatives: Often investigated as kinase inhibitors (e.g., JAK2/STAT3) due to their planar, heteroaromatic structure .
  • Ethanediamide Linkers : May enhance hydrogen bonding with target proteins, improving binding affinity .
  • Dimethylaminoethyl vs. Phenylethyl: The former could improve aqueous solubility, critical for oral bioavailability, while the latter might enhance blood-brain barrier penetration .

Biologische Aktivität

N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+298.15502170.2
[M+Na]+320.13696184.7
[M+NH4]+315.18156178.0
[M+K]+336.11090177.3
[M-H]-296.14046176.1

Anticancer Properties

Research indicates that compounds similar to N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide exhibit significant anticancer activity. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:

  • Inhibition of Kinases : The thieno[3,4-c]pyrazole scaffold has been linked to the inhibition of several kinases involved in tumor growth.
  • Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to increased cancer cell death.
  • Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, which could contribute to its overall therapeutic effects in cancer treatment.

Case Studies

  • Study on Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with thieno[3,4-c]pyrazole derivatives resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
  • Animal Models : In vivo experiments using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups, indicating potent anticancer activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.